Butyl 4-({1-[(furan-2-ylcarbonyl)amino]-2-oxo-2-phenylethyl}amino)benzoate Butyl 4-({1-[(furan-2-ylcarbonyl)amino]-2-oxo-2-phenylethyl}amino)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15699819
InChI: InChI=1S/C24H24N2O5/c1-2-3-15-31-24(29)18-11-13-19(14-12-18)25-22(21(27)17-8-5-4-6-9-17)26-23(28)20-10-7-16-30-20/h4-14,16,22,25H,2-3,15H2,1H3,(H,26,28)
SMILES:
Molecular Formula: C24H24N2O5
Molecular Weight: 420.5 g/mol

Butyl 4-({1-[(furan-2-ylcarbonyl)amino]-2-oxo-2-phenylethyl}amino)benzoate

CAS No.:

Cat. No.: VC15699819

Molecular Formula: C24H24N2O5

Molecular Weight: 420.5 g/mol

* For research use only. Not for human or veterinary use.

Butyl 4-({1-[(furan-2-ylcarbonyl)amino]-2-oxo-2-phenylethyl}amino)benzoate -

Specification

Molecular Formula C24H24N2O5
Molecular Weight 420.5 g/mol
IUPAC Name butyl 4-[[1-(furan-2-carbonylamino)-2-oxo-2-phenylethyl]amino]benzoate
Standard InChI InChI=1S/C24H24N2O5/c1-2-3-15-31-24(29)18-11-13-19(14-12-18)25-22(21(27)17-8-5-4-6-9-17)26-23(28)20-10-7-16-30-20/h4-14,16,22,25H,2-3,15H2,1H3,(H,26,28)
Standard InChI Key VRVILZZJBFEWHA-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)C1=CC=C(C=C1)NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound features a central benzoate ester moiety linked to a substituted ethylamine group. The ethylamine side chain is further functionalized with a furan-2-carbonylamide group and a phenyl ketone. The IUPAC name, butyl 4-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}benzoate , reflects this arrangement:

  • Butyl benzoate backbone: A butyl ester group is attached to the para position of a benzoic acid derivative.

  • Ethylamine linker: The amino group at the 4-position of the benzoate connects to a secondary amine (-NH-) in the ethyl chain.

  • Furan-2-carbonylamide: The primary amine of the ethyl group is acylated with a furan-2-carbonyl group.

  • Phenyl ketone: The ethyl chain terminates in a 2-oxo-2-phenyl group.

The absence of defined stereocenters in the ChemSpider entry suggests the compound is either synthesized as a racemic mixture or possesses a planar geometry that precludes stereoisomerism.

Synonyms and Registry Data

The compound is cataloged under multiple synonyms, including:

  • Butyl 4-[[1-(furan-2-carbonylamino)-2-oxo-2-phenylethyl]amino]benzoate

  • 4-{[1-(2-Furoylamino)-2-oxo-2-phényléthyl]amino}benzoate de butyle (French)

Its ChemSpider ID is 2372006, and the MDL number MFCD00790356 facilitates cross-referencing in chemical databases .

Physicochemical Properties

Molecular Metrics

Key molecular metrics are summarized below:

PropertyValueSource
Molecular formulaC24H24N2O5\text{C}_{24}\text{H}_{24}\text{N}_{2}\text{O}_{5}
Average mass420.465 g/mol
Monoisotopic mass420.168522 g/mol
Stereocenters0 of 1 defined

The monoisotopic mass aligns closely with the theoretical value, confirming the formula’s accuracy . The compound’s moderate molecular weight suggests potential solubility in polar organic solvents like dimethyl sulfoxide (DMSO) or ethanol, though experimental data are unavailable.

Functional Group Reactivity

  • Benzoate ester: Susceptible to hydrolysis under acidic or basic conditions, yielding 4-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}benzoic acid.

  • Amide bond: Resistant to hydrolysis under physiological conditions, enhancing metabolic stability.

  • Furan ring: May participate in electrophilic substitution reactions at the 5-position.

Hypothetical Synthesis Pathways

While no direct synthesis literature exists for this compound, its structure suggests a multi-step route involving:

Step 1: Synthesis of 4-Aminobenzoic Acid Derivative

4-Aminobenzoic acid could be esterified with butanol via Fischer esterification, producing butyl 4-aminobenzoate.

Step 3: Acylation with Furan-2-carbonyl Chloride

The secondary amine in the ethyl chain could be acylated using furan-2-carbonyl chloride in the presence of a base like triethylamine, yielding the final product .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator